5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid
Overview
Description
5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid is a complex organic compound with a molecular formula of C18H22N2O6 and a molecular weight of 362.38 g/mol . This compound features a piperazine ring, a benzyloxy group, and multiple carbonyl functionalities, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a piperazine derivative with a benzyloxy-substituted acyl chloride, followed by subsequent oxidation and esterification reactions . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, introducing different substituents at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, alcohols, and various substituted piperazine compounds .
Scientific Research Applications
5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-{2-[2-(Methoxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid
- 5-{2-[2-(Ethoxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid
- 5-{2-[2-(Propoxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid
Uniqueness
Compared to these similar compounds, 5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid is unique due to the presence of the benzyloxy group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain biological targets .
Properties
IUPAC Name |
5-oxo-5-[3-oxo-2-(2-oxo-2-phenylmethoxyethyl)piperazin-1-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-15(7-4-8-16(22)23)20-10-9-19-18(25)14(20)11-17(24)26-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYZRWPDWZHHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)OCC2=CC=CC=C2)C(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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